ethyl 2-(2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)thiazol-4-yl)acetate is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Ethyl group : Enhances lipophilicity, aiding membrane permeability.
- Thiazole ring : Known for various pharmacological properties including antimicrobial and anticancer activities.
- Isonicotinamide moiety : Related to nicotinamide, which has been studied for neuroprotective effects.
- Tetrahydro-2H-pyran : A cyclic ether that may influence the compound's solubility and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and isonicotinamide components may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the tetrahydropyran group suggests potential antioxidant properties, which can protect cells from oxidative stress.
Pharmacological Effects
Research indicates that this compound exhibits the following pharmacological effects:
- Antimicrobial Activity : Preliminary studies show efficacy against certain bacterial strains, likely due to the thiazole moiety's known properties.
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting this compound may also inhibit tumor growth.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. These results suggest significant antimicrobial properties.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Ethyl 2-(2-(2... | Staphylococcus aureus | 32 |
Ethyl 2-(2-(2... | Escherichia coli | 32 |
- Cytotoxicity Assay :
- In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) showed that the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF7 | 10 |
- Mechanistic Insights :
- Further mechanistic studies using fluorescence microscopy indicated that the compound induces apoptosis in cancer cells, as evidenced by increased annexin V staining.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-26-17(23)10-15-12-28-19(21-15)22-18(24)14-3-6-20-16(9-14)27-11-13-4-7-25-8-5-13/h3,6,9,12-13H,2,4-5,7-8,10-11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYMDCCCDUXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.